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Introduction

BAY1163877, also known as Rogaratinib, is a potent and selective small molecule inhibitor of
the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3]
Specifically, it targets FGFR1, FGFR2, FGFR3, and FGFR4, which are key regulators of
various cellular processes.[4] Dysregulation of the FGFR signaling pathway is implicated in the
pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.
[5][6] BAY1163877 acts as an ATP-competitive inhibitor, effectively blocking the
autophosphorylation of the FGFR kinase domain and subsequently inhibiting downstream
signaling cascades, most notably the RAS/MAPK/ERK pathway.[4][7]

These application notes provide detailed protocols for utilizing BAY1163877 in in vitro kinase
inhibition assays, a fundamental tool for characterizing its potency and selectivity. The provided
methodologies are designed to guide researchers in obtaining reliable and reproducible data
for drug discovery and development programs.

Data Presentation: Kinase Inhibition Profile of
BAY1163877

The inhibitory activity of BAY1163877 against a panel of kinases is summarized below. The
half-maximal inhibitory concentration (IC50) is a quantitative measure of the inhibitor's potency.
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Target Kinase IC50 (nM)
FGFR1 18-11.2
FGFR2 <1

FGFR3 9.2-185
FGFR4 1.2 - 201
VEGFR3/FLT4 127

Note: IC50 values can vary depending on the specific assay conditions, such as ATP
concentration and substrate used. The ranges presented are compiled from multiple sources.
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Signaling Pathway

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by
BAY1163877.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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